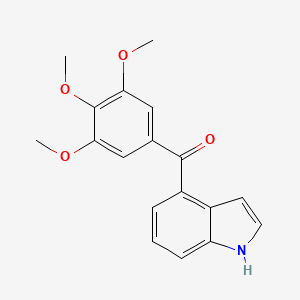

(1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1H-Indol-4-yl)(3,4,5-Trimethoxyphenyl)methanon ist eine chemische Verbindung, die einen Indolring enthält, der mit einer Trimethoxyphenylgruppe verbunden ist. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten, insbesondere im Bereich der pharmazeutischen Chemie, von großem Interesse. Das Vorhandensein des Indolrings, eines häufigen Motivs in vielen bioaktiven Molekülen, kombiniert mit der Trimethoxyphenylgruppe, die für ihre pharmakophore Eigenschaften bekannt ist, macht diese Verbindung zu einem wertvollen Forschungsobjekt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (1H-Indol-4-yl)(3,4,5-Trimethoxyphenyl)methanon beinhaltet typischerweise die Kondensation eines Indolderivats mit einem Trimethoxybenzaldehyd unter sauren oder basischen Bedingungen. Eine gängige Methode umfasst die Verwendung einer Friedel-Crafts-Acylierungsreaktion, bei der das Indol mit 3,4,5-Trimethoxybenzoylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid reagiert.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann optimierte Versionen der Laborsynthesemethoden umfassen, die sich auf die Maximierung von Ausbeute und Reinheit konzentrieren, während gleichzeitig Kosten und Umweltauswirkungen minimiert werden. Techniken wie kontinuierliche Fließsynthese und die Verwendung von Prinzipien der grünen Chemie werden häufig eingesetzt, um den Produktionsprozess zu skalieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

(1H-Indol-4-yl)(3,4,5-Trimethoxyphenyl)methanon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren oder Ketone führt.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Alkoholen oder Aminen führt.

Substitution: Elektrophile Substitutionsreaktionen sind aufgrund des elektronenreichen Charakters des Indolrings üblich. Halogenierung, Nitrierung und Sulfonierung können mit geeigneten Reagenzien unter kontrollierten Bedingungen erreicht werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether oder Natriumborhydrid in Methanol.

Substitution: Halogene (Chlor, Brom) in Gegenwart eines Katalysators wie Eisen(III)-chlorid zur Halogenierung; konzentrierte Salpetersäure zur Nitrierung; Schwefelsäure zur Sulfonierung.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von halogenierten, nitrierten oder sulfonierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht nach seiner Rolle bei der Modulation biologischer Pfade und Interaktionen mit Proteinen.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Farbstoffen und Pigmenten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (1H-Indol-4-yl)(3,4,5-Trimethoxyphenyl)methanon beinhaltet hauptsächlich die Hemmung der Tubulinpolymerisation. Diese Verbindung bindet an die Colchicinbindungsstelle am Tubulin und verhindert den Zusammenbau von Mikrotubuli, die für die Zellteilung unerlässlich sind. Dies führt zur Zellzyklusarretierung in der G2/M-Phase und induziert Apoptose in Krebszellen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone typically involves the condensation of an indole derivative with a trimethoxybenzaldehyde under acidic or basic conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the indole reacts with 3,4,5-trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents under controlled conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride for halogenation; concentrated nitric acid for nitration; sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in modulating biological pathways and interactions with proteins.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of (1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone primarily involves the inhibition of tubulin polymerization. This compound binds to the colchicine binding site on tubulin, preventing the assembly of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl oder triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Diese Verbindungen hemmen ebenfalls die Tubulinpolymerisation und zeigen potente antiproliferative Aktivitäten.

(2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanon: Bekannt für seine orale Bioverfügbarkeit und Wirksamkeit in Paclitaxel-resistenten Krebsmodellen.

Einzigartigkeit

(1H-Indol-4-yl)(3,4,5-Trimethoxyphenyl)methanon zeichnet sich durch seine spezifischen strukturellen Merkmale aus, die es ermöglichen, effektiv an die Colchicinbindungsstelle am Tubulin zu binden. Seine Kombination aus Indolring und Trimethoxyphenylgruppe bietet ein einzigartiges Pharmakophor, das seine biologische Aktivität und Spezifität erhöht.

Eigenschaften

CAS-Nummer |

143259-55-6 |

|---|---|

Molekularformel |

C18H17NO4 |

Molekulargewicht |

311.3 g/mol |

IUPAC-Name |

1H-indol-4-yl-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C18H17NO4/c1-21-15-9-11(10-16(22-2)18(15)23-3)17(20)13-5-4-6-14-12(13)7-8-19-14/h4-10,19H,1-3H3 |

InChI-Schlüssel |

CLUMHWYRLGICLP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C2=C3C=CNC3=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]-](/img/structure/B12544236.png)

![3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B12544237.png)

![2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline](/img/structure/B12544271.png)

![1h-Imidazo[4,5-b]thieno[2,3-e]pyridine](/img/structure/B12544278.png)

![2-[2-(Thiophen-2-yl)ethenyl]pyrazine](/img/structure/B12544286.png)

![4-[tert-Butyl(methyl)amino]benzonitrile](/img/structure/B12544315.png)